molecular formula C16H17F3N4O2 B13185369 Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13185369
M. Wt: 354.33 g/mol
InChI Key: YAJIECRNVOXKMS-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and aminomethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzylation: The final step involves the benzylation of the carboxylate group using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminomethyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazo[1,2-a]pyrazines.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl group may facilitate interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups often have enhanced biological activity and metabolic stability.

    Aminomethylated compounds: These compounds can interact with biological targets through hydrogen bonding and electrostatic interactions.

Uniqueness

Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both trifluoromethyl and aminomethyl groups in the same molecule is relatively rare and can lead to unique interactions with biological targets.

Properties

Molecular Formula

C16H17F3N4O2

Molecular Weight

354.33 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H17F3N4O2/c17-16(18,19)14-12(8-20)23-7-6-22(9-13(23)21-14)15(24)25-10-11-4-2-1-3-5-11/h1-5H,6-10,20H2

InChI Key

YAJIECRNVOXKMS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CN)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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